molecular formula C9H15F3N2O4 B2789085 3-(3-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid CAS No. 2377032-35-2

3-(3-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid

Cat. No.: B2789085
CAS No.: 2377032-35-2
M. Wt: 272.224
InChI Key: YBQAOZRCYYBMCO-UHFFFAOYSA-N
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Description

3-(3-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid is a compound that combines the structural features of an oxazolidinone and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminobutyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an aminobutyl group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. For example, the oxazolidinone can be reacted with 3-aminobutylamine in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Enzymatic methods can also be employed for the preparation of specific enantiomers of the compound, ensuring high stereoselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminobutyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the oxazolidinone ring can produce saturated heterocycles .

Mechanism of Action

The mechanism of action of 3-(3-Aminobutyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit aminopeptidase A by binding to its active site, thereby blocking the formation of angiotensin III and reducing blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminobutyl)-1,3-oxazolidin-2-one is unique due to its combination of an oxazolidinone ring and an aminobutyl group, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(3-aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.C2HF3O2/c1-6(8)2-3-9-4-5-11-7(9)10;3-2(4,5)1(6)7/h6H,2-5,8H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQAOZRCYYBMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCOC1=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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